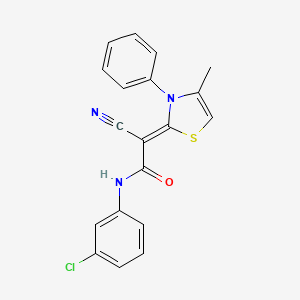

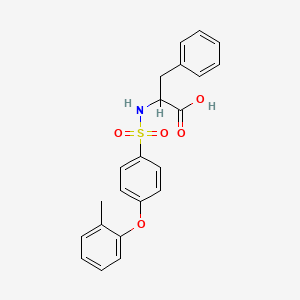

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

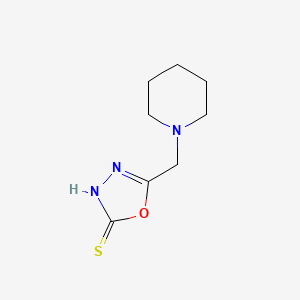

The compound "N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiadiazole derivatives and their synthesis, biological activities, and structural analysis, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran was achieved by evaluating their activity against Leishmania major, indicating a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent was performed starting from 2-chloronicotinonitrile, which suggests a possible synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure and DFT studies of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide were established using these methods, providing a detailed understanding of the molecular conformation and electronic properties . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also elucidated, showing a 'V' shaped conformation and various intermolecular interactions .

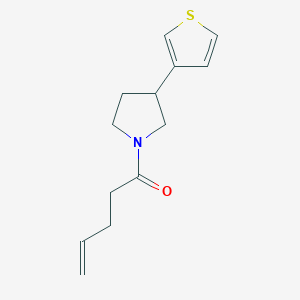

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives can be inferred from their interactions with biological targets and their antifungal and insecticidal activities. For instance, some of the N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds exhibited antifungal and insecticidal activities, suggesting that the thiadiazole moiety plays a significant role in these chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like nitro groups, halogens, or methoxy groups can significantly alter these properties. The antileishmanial activity of the synthesized (1,3,4-thiadiazol-2-ylthio)acetamides, along with their cytotoxicity profile, provides insight into their chemical behavior in biological systems .

科学的研究の応用

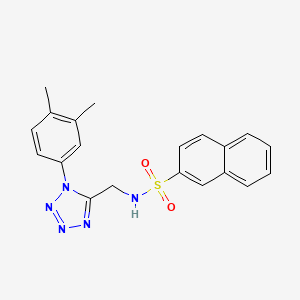

Novel Derivatives and Synthesis Techniques

The compound's relevance in research is highlighted through the synthesis of novel derivatives, such as those created through carbodiimide condensation to produce N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These derivatives are characterized by their unique structural features, confirmed via IR, 1H NMR, elemental analyses, and X-ray diffraction, indicating their potential for further pharmaceutical and material science applications (Yu et al., 2014).

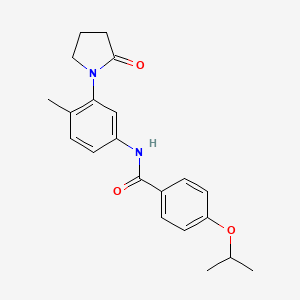

Anticancer Screening

In the field of medicinal chemistry, the synthesis and molecular modeling of new imidazothiadiazole analogs derived from thiadiazole precursors have demonstrated anticancer activities. These analogs were evaluated against different cancer cell lines, revealing significant cytotoxicity against breast cancer cells compared to other derivatives. This highlights the compound's potential as a scaffold for developing new anticancer agents (Abu-Melha, 2021).

Structural Analysis and Interaction Studies

The study of molecular structures and intermolecular interactions is another area of interest. For instance, the structural analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed the compounds' "V" shaped configuration and various intermolecular interactions. These findings are crucial for understanding the molecular basis of the compound's biological activities and material properties (Boechat et al., 2011).

特性

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-4-7-14(8-5-12)26-11-17(23)20-19-22-21-18(27-19)15-10-13(24-2)6-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKXQASBHSFKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2520695.png)

![{4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2520696.png)

amino}acetamide](/img/structure/B2520697.png)

![2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2520698.png)

![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)